(3R,5S)-1-[[7-[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonyl-9,10-dinitroso-9,10-dihydroanthracen-2-yl]sulfonyl]-3,5-dimethylpiperidine
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Overview
Description
It disrupts the binding of β-Catenin with the scaffold protein transducin β-like 1 (TBL1), leading to the proteasomal degradation of β-Catenin and a decline in its nuclear levels . This compound has shown potential in treating various cancers, including acute myeloid leukemia, advanced hepatocellular carcinoma, and diffuse large B-cell lymphoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tegatrabetan involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of Tegatrabetan likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain the compound’s efficacy and safety for clinical use .
Chemical Reactions Analysis
Types of Reactions
Tegatrabetan undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Oxidation and Reduction Reactions: Affecting the oxidation state of the compound.
Complex Formation: With proteins such as TBL1.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Tegatrabetan include:
Sulfonyl Chlorides: For introducing sulfonyl groups.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from the reactions of Tegatrabetan include various intermediates that lead to the final compound. The exact nature of these products depends on the specific reaction conditions and reagents used .
Scientific Research Applications
Tegatrabetan has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study β-Catenin signaling pathways.
Biology: Investigated for its role in cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, including acute myeloid leukemia, advanced hepatocellular carcinoma, and diffuse large B-cell lymphoma
Industry: Utilized in the development of new cancer therapies and as a research tool in drug discovery.
Mechanism of Action
Tegatrabetan exerts its effects by disrupting the β-Catenin/TBL1 protein complex. This disruption leads to the proteasomal degradation of β-Catenin and a decline in its nuclear levels. The compound selectively targets the hydrophobic pocket of TBL1, preventing the binding of β-Catenin and other complex partners such as NCoR/SMRT or NFκB . This selective targeting makes Tegatrabetan a promising therapeutic for tumors with deregulated Wnt signaling pathways .
Comparison with Similar Compounds
Similar Compounds
IWR-1-endo: Another β-Catenin antagonist that inhibits Wnt signaling.
PRI-724: Targets the interaction between β-Catenin and CBP.
Salinomycin: Disrupts Wnt signaling by affecting β-Catenin levels.
Uniqueness of Tegatrabetan
Tegatrabetan is unique in its selective targeting of the TBL1/β-Catenin protein complex. Unlike other compounds that may affect multiple pathways, Tegatrabetan specifically disrupts the β-Catenin/TBL1 interaction, leading to the degradation of β-Catenin without affecting other complex partners . This specificity makes it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C28H36N4O6S2 |
---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
(3R,5S)-1-[[7-[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonyl-9,10-dinitroso-9,10-dihydroanthracen-2-yl]sulfonyl]-3,5-dimethylpiperidine |
InChI |
InChI=1S/C28H36N4O6S2/c1-17-9-18(2)14-31(13-17)39(35,36)21-5-7-23-25(11-21)28(30-34)26-12-22(6-8-24(26)27(23)29-33)40(37,38)32-15-19(3)10-20(4)16-32/h5-8,11-12,17-20,27-28H,9-10,13-16H2,1-4H3/t17-,18+,19-,20+,27?,28? |
InChI Key |
LQQUOMJXUXVPRB-IOTKHNBZSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(C4=C(C3N=O)C=C(C=C4)S(=O)(=O)N5C[C@@H](C[C@@H](C5)C)C)N=O)C |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(C4=C(C3N=O)C=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C)N=O)C |
Origin of Product |
United States |
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